molecular formula C16H19ClN2S B589797 rac N-Demethyl Promethazine Hydrochloride CAS No. 60113-77-1

rac N-Demethyl Promethazine Hydrochloride

Cat. No.: B589797
CAS No.: 60113-77-1
M. Wt: 306.852
InChI Key: DJGGTRGRXVNMMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Demethyl Promethazine Hydrochloride typically involves the demethylation of Promethazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as iodine and red phosphorus . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process may include steps such as purification through recrystallization and chromatographic techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: rac N-Demethyl Promethazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides , amines , and substituted phenothiazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac N-Demethyl Promethazine Hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

rac N-Demethyl Promethazine Hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific demethylated structure, which influences its pharmacokinetics and pharmacodynamics differently compared to its parent compound and other derivatives .

Properties

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGTRGRXVNMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747473
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-77-1
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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